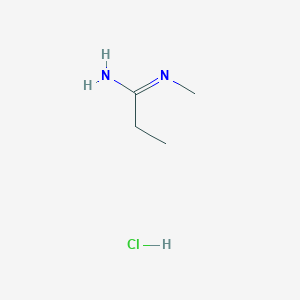

N-methylpropanimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11ClN2 |

|---|---|

Molecular Weight |

122.60 g/mol |

IUPAC Name |

N'-methylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-3-4(5)6-2;/h3H2,1-2H3,(H2,5,6);1H |

InChI Key |

KSZLFHFELDAUKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC)N.Cl |

Origin of Product |

United States |

Derivatives and Analogs in Contemporary Chemical Research

N'-Hydroxy-2-methylpropanimidamide as an Intermediate

N'-Hydroxy-2-methylpropanimidamide is a notable derivative that has been identified as a key intermediate in certain chemical transformations. While detailed mechanistic studies specifically elucidating its role are not extensively documented in publicly available literature, its structure suggests potential involvement in reactions such as rearrangements and additions. The presence of the N'-hydroxy group introduces a nucleophilic center and the potential for hydrogen bonding, which can influence the reaction pathways. Synthetic routes to N'-Hydroxy-2-methylpropanimidamide have been developed, often involving the reaction of isobutyronitrile (B166230) with hydroxylamine (B1172632). This preparation makes it an accessible intermediate for further chemical exploration.

2,2'-Azobis(2-amidinopropane) Dihydrochloride (B599025) (AAPH) and its Degradation Products

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a widely used water-soluble azo compound that thermally decomposes to generate free radicals. nih.gov The degradation of AAPH in aqueous solutions has been a subject of detailed study, revealing a complex array of products derived from the initially formed 2-amidinopropane radicals. researchgate.netumn.eduresearchgate.net These degradation products, which are themselves derivatives or analogs of propanimidamide (B3024157), provide insight into the reactivity of the parent radical species.

The thermal decomposition of AAPH generates carbon-centered radicals that can undergo various reactions, including termination, disproportionation, and reaction with oxygen to form peroxyl and alkoxyl radicals. researchgate.netnih.gov

Isobutyrimidamide and Isobutyramide Derivatives

Among the primary degradation products of AAPH are isobutyrimidamide and its hydrolysis product, isobutyramide. umn.edu The formation of isobutyrimidamide occurs through the abstraction of a hydrogen atom by the 2-amidinopropane radical. Subsequent hydrolysis of the imidamide group leads to the formation of the more stable isobutyramide. The identification of these compounds has been crucial in mapping the degradation pathways of AAPH. umn.edu

Methacrylimidamide and Methacrylamide Analogs

Disproportionation reactions between two 2-amidinopropane radicals can lead to the formation of methacrylimidamide, an unsaturated analog. researchgate.net This reaction involves the transfer of a hydrogen atom from one radical to another, resulting in a stable molecule and an unsaturated one. Similar to isobutyrimidamide, methacrylimidamide can undergo hydrolysis to form methacrylamide. umn.edu

Hydroxy- and Peroxy-Substituted Propanimidamide Derivatives

In the presence of molecular oxygen, the carbon-centered radicals generated from AAPH can react to form peroxyl radicals. These reactive species can then participate in a variety of reactions, leading to the formation of hydroxy- and peroxy-substituted propanimidamide derivatives. One such identified product is 2-hydroxy-2-methylpropanimidamide, which can be formed from the corresponding alkoxyl radical. umn.edu The formation of these oxygenated derivatives highlights the role of AAPH as a source of radicals in oxidative stress studies. nih.gov

The following table summarizes the major degradation products of AAPH identified in aqueous solutions. umn.edu

| Degradation Product | Chemical Formula | Formation Pathway |

| Isobutyrimidamide | C4H10N2 | Hydrogen abstraction by 2-amidinopropane radical |

| Isobutyramide | C4H9NO | Hydrolysis of Isobutyrimidamide |

| Methacrylimidamide | C4H8N2 | Disproportionation of 2-amidinopropane radicals |

| Methacrylamide | C4H7NO | Hydrolysis of Methacrylimidamide |

| 2-Hydroxy-2-methylpropanimidamide | C4H10N2O | From alkoxyl radical formed from peroxyl radical |

| 2-Hydroxy-2-methylpropanamide | C4H9NO2 | Hydrolysis of 2-Hydroxy-2-methylpropanimidamide |

N-Methoxy-2-methylpropanimidamide Hydrochloride and Related Compounds

Information regarding the specific compound N-Methoxy-2-methylpropanimidamide Hydrochloride in peer-reviewed scientific literature is scarce. However, the broader class of N-alkoxyimidamides is of interest in synthetic chemistry. The N-alkoxy group can influence the electronic properties and reactivity of the imidamide functional group. The synthesis of such compounds may potentially proceed through the reaction of the corresponding imidoyl chloride with methoxyamine or via the alkylation of an N-hydroxyimidamide. The reactivity of these compounds would likely be characterized by reactions at the imine carbon and potential rearrangements or eliminations involving the N-O bond.

Structural Modifications and their Impact on Reactivity Profiles

The reactivity of propanimidamide derivatives can be significantly altered by structural modifications. The introduction of different substituents on the nitrogen atoms or at the alpha-carbon can influence the electronic and steric environment of the imidamide functional group, thereby affecting its reactivity towards nucleophiles and electrophiles.

For instance, the nature of the substituent on the nitrogen atom (alkyl, aryl, hydroxyl, alkoxy) can modulate the basicity and nucleophilicity of the nitrogen atoms. Electron-withdrawing groups on an N-aryl substituent, for example, would be expected to decrease the basicity of the amidine and could influence the rate of hydrolysis or other nucleophilic additions.

Studies on related N-substituted maleimides have shown that both the electronic nature and the steric bulk of the N-substituent can influence their chemical reactivity and biological activity. Similarly, research on N-arylacrylamides has demonstrated that substituents on the aryl ring can affect the electrophilicity of the acrylamide Michael acceptor, with electron-withdrawing groups generally increasing reactivity. These studies on analogous systems suggest that similar principles would apply to substituted propanimidamides. The systematic variation of substituents on the propanimidamide scaffold allows for the fine-tuning of its reactivity profile, a key aspect in the design of new reagents and functional molecules.

Applications of N Methylpropanimidamide Hydrochloride in Organic Synthesis and Materials Science

Catalytic Roles in Organic Transformations

The amidine functional group, particularly in its protonated form as an amidinium salt, can participate in various catalytic processes. Amidines are strong, uncharged bases, and their corresponding hydrochlorides can act as proton donors or engage in hydrogen bonding, which is crucial for activating substrates in organocatalysis.

Although direct catalytic applications of N-methylpropanimidamide hydrochloride are not documented, the general class of amidines has been explored for catalytic activity. For instance, cyclic amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are widely used as non-nucleophilic bases in a variety of organic reactions, including dehydrohalogenations and condensations. The fundamental properties of the amidine moiety suggest that this compound could potentially be investigated for its role in acid-base catalysis.

Utilization as a Reagent in Synthetic Methodologies

Amidine hydrochlorides are stable, crystalline solids that can serve as valuable reagents in organic synthesis. They are often used as precursors for the synthesis of nitrogen-containing heterocycles. The Pinner reaction, a classic method, involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether salt, which can then be treated with an amine to yield an amidine. researchgate.netorganic-chemistry.org Conversely, amidine hydrochlorides can be seen as synthons for introducing the C(=NH)NHR fragment into molecules.

The reactivity of the amidine group makes these compounds useful building blocks for creating molecules of biological and material interest. semanticscholar.org For example, amidines can undergo condensation reactions with bifunctional reagents to form various heterocyclic systems.

Precursor in Chemical Synthesis of Complex Molecules

The amidine functional group is a key component in numerous complex molecules, including pharmaceuticals and natural products. Several drug candidates feature amidine substituents due to their ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets. wikipedia.org

As a precursor, this compound could be utilized in the construction of larger, more complex molecular architectures. The synthesis of substituted heterocycles such as pyrimidines, imidazoles, and triazines often involves the use of an amidine-containing starting material. The reaction typically proceeds by cyclocondensation with a 1,3-dicarbonyl compound or its equivalent. The amidine provides two nitrogen atoms and one carbon atom to the resulting heterocyclic ring.

Ligand Design in Metal Coordination Chemistry

The nitrogen atoms in the amidine functional group possess lone pairs of electrons, making them suitable for coordinating with metal ions. Amidinate ligands, the deprotonated form of amidines, are widely used in organometallic chemistry. wikipedia.org These ligands are known to form stable complexes with a wide range of metals, from main group elements to transition metals and lanthanides.

The resulting metal-amidinate complexes have found applications in catalysis, for example, in polymerization reactions. While specific studies involving this compound as a ligand are not available, its structure suggests it could be a precursor to an N-methylpropanimidinate ligand. The properties of the resulting metal complex would be influenced by the steric and electronic properties of the methyl and propyl groups attached to the amidine core.

Theoretical and Computational Studies of N Methylpropanimidamide Hydrochloride

Computational Insights into Reaction Mechanisms and Catalysis

Currently, there is a lack of published research applying computational methods to investigate the reaction mechanisms and potential catalytic applications of N-methylpropanimidamide hydrochloride. Such studies are crucial for understanding the fundamental chemical transformations the compound may undergo.

Prediction of Activation Energies and Site Reactivity

No computational models or theoretical calculations predicting the activation energies for reactions involving this compound have been reported in the available scientific literature. Similarly, studies on its site reactivity, which would identify the most likely atoms or functional groups to participate in chemical reactions, are also absent.

Elucidation of Complex Reaction Pathways

The elucidation of complex reaction pathways for this compound through computational means has not been a subject of published research. Understanding these pathways is essential for predicting reaction outcomes and optimizing synthetic procedures.

Integration of Computational Chemistry in Process Development and Route Scouting

There is no available information on the use of computational chemistry to inform the process development or for route scouting in the synthesis of this compound. The application of these in silico tools can significantly streamline and improve the efficiency of chemical manufacturing processes.

Advanced Analytical Characterization Techniques for N Methylpropanimidamide Hydrochloride Research

Chromatographic Methods for Purity and Degradation Analysis

Chromatographic techniques are fundamental for separating N-methylpropanimidamide hydrochloride from impurities and degradation products. The choice of method depends on the specific analytical goal, such as routine purity checks or detailed degradation profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of pharmaceutical compounds. waters.comresearchgate.net For a polar compound like this compound, a reversed-phase HPLC method is commonly developed. However, due to its high polarity, achieving adequate retention on standard C18 columns can be challenging. waters.com Therefore, specialized columns, such as those with polar-embedded phases or aqueous-compatible C18 (AQ) phases, are often employed to enhance retention and improve peak shape. hplc.eu An alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, making it well-suited for highly polar analytes. waters.comwaters.com

A typical HPLC method involves isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector, as the imide functional group may exhibit some absorbance at lower wavelengths.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Polar-Embedded RP-C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate Buffer, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (95:5, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Method validation includes assessing system suitability to ensure the chromatographic system is performing adequately. nih.gov

Table 2: Representative System Suitability Data for HPLC Analysis

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Retention Time (min) | - | 4.2 |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 7500 |

| Peak Area %RSD (n=6) | ≤ 2.0% | 0.8% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. hplc.eumdpi.com This technology operates at higher pressures than conventional HPLC, resulting in dramatically reduced analysis times, increased resolution, and improved sensitivity. mdpi.com The underlying principles of separation are the same as in HPLC, but the efficiency is far greater. helsinki.fi

For this compound, transferring a method from HPLC to UPLC can decrease the run time from several minutes to under a minute, significantly increasing sample throughput. The mobile phases used are similar to those in HPLC, but the flow rates are typically lower due to the smaller column dimensions. mdpi.comhelsinki.fi

Table 3: Comparison of HPLC and UPLC Methods for Purity Analysis

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 10 min | 2 min |

| Back Pressure (psi) | ~1500 | ~8000 |

| Resolution | Good | Excellent |

| Solvent Consumption | High | Low |

As this compound is a salt, it is essential to confirm the identity and quantify the amount of the chloride counter-ion. chromatographyonline.com Ion Chromatography (IC) with suppressed conductivity detection is the most frequently employed and robust method for this purpose. researchgate.netthermofisher.com This technique is highly specific and sensitive for the analysis of inorganic anions. chromatographyonline.comthermofisher.com

The method involves injecting a diluted aqueous solution of the sample onto an anion-exchange column. libretexts.org The mobile phase is typically a carbonate-bicarbonate buffer, which carries the separated chloride ions to a suppressor device. The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal of the analyte ions at the conductivity detector. thermofisher.com The method is validated for linearity, accuracy, and precision to ensure reliable quantification of the chloride content.

Table 4: Performance Characteristics of an IC Method for Chloride Determination

| Parameter | Result |

|---|---|

| Column | Anion-Exchange (e.g., Dionex IonPac AS18) |

| Eluent | Potassium Hydroxide (B78521) (KOH) Gradient |

| Linearity Range | 0.1 - 10 mg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.005 mg/L |

| Limit of Quantification (LOQ) | 0.02 mg/L |

| Precision (%RSD) | < 1.5% |

Thermogravimetric Analysis (TGA) for Non-Volatile Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is valuable for determining the content of non-volatile substances, assessing thermal stability, and studying the decomposition kinetics of materials.

In the context of this compound, a small, accurately weighed sample is placed in a TGA furnace. The temperature is then increased at a constant rate. The resulting thermogram plots the percentage of sample mass remaining against the temperature. Initial mass loss at lower temperatures (e.g., below 150°C) typically corresponds to the evaporation of volatile impurities such as water or residual solvents. Subsequent mass loss at higher temperatures indicates the decomposition of the compound itself. The final, constant mass at the end of the temperature program represents the non-volatile content or inorganic residue. This information is critical for purity assessment and quality control.

Table 2: Example TGA Data for a Pharmaceutical Salt

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 120 | 1.2% | Loss of adsorbed water |

| 120 - 250 | 0.8% | Release of residual solvent |

| 250 - 400 | 85.0% | Decomposition of the active compound |

| > 400 | - | Final Residue (Non-Volatile Content): 13.0% |

Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by purification processes. nih.gov Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC/MS) is a powerful and highly sensitive technique for the identification and quantification of these solvents in pharmaceutical products. researchgate.netshimadzu.co.uk

The methodology involves placing a sample of this compound into a sealed headspace vial, often dissolved in a high-boiling-point solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). nih.govitwreagents.com The vial is then heated, allowing volatile residual solvents to partition into the gas phase (headspace) until equilibrium is reached. nih.gov A portion of the headspace gas is then automatically injected into a gas chromatograph, where the solvents are separated based on their boiling points and interaction with the GC column. thermofisher.com The separated components then enter a mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each solvent that allows for unambiguous identification and quantification. shimadzu.co.uk

Table 3: Common Residual Solvents and Typical HS-GC/MS Parameters

| Solvent | Class | Boiling Point (°C) | Typical GC Retention Time (min) |

| Methanol | 2 | 64.7 | 3.5 |

| Ethanol (B145695) | 3 | 78.4 | 4.2 |

| Acetone | 3 | 56.0 | 4.8 |

| Dichloromethane | 2 | 39.6 | 5.1 |

| Toluene | 2 | 110.6 | 8.9 |

Karl Fischer Titration for Water Content

The determination of water content is crucial as it can affect the stability, reactivity, and quality of a drug substance. Karl Fischer (KF) titration is the most widely used method for this purpose due to its specificity, accuracy, and speed. pharmaguideline.com The technique is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol. pharmaguideline.comscharlab.com

There are two primary KF titration methods: volumetric and coulometric. scharlab.com Volumetric titration is suitable for samples with a water content of 0.1% or higher. scharlab.com In this method, a known amount of the this compound sample is dissolved in an anhydrous solvent (like methanol) and titrated with a KF reagent of a known concentration (titer). The endpoint is detected electrometrically when excess, unreacted iodine is present. pharmaguideline.com The coulometric method is more sensitive and used for samples with low water content (10 to 1000 ppm). scharlab.com It involves the electrochemical generation of iodine in the titration cell, and the amount of water is quantified based on the total charge required to reach the endpoint.

Table 4: Example Data from a Volumetric Karl Fischer Titration

| Parameter | Value |

| Sample Weight | 0.5234 g |

| KF Reagent Titer | 4.98 mg/mL |

| Volume of KF Reagent Consumed | 1.15 mL |

| Calculated Water Mass | 5.73 mg |

| Water Content (% w/w) | 1.09% |

Q & A

Q. What are the standard synthetic routes for preparing N-methylpropanimidamide hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting propanimidamide derivatives with methylamine hydrochloride under controlled conditions. A common method uses acid chlorides (e.g., propanoyl chloride) and methylamine in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may enhance reaction efficiency. Monitoring pH and temperature is critical to avoid side reactions (e.g., hydrolysis). Characterization via NMR and IR spectroscopy ensures structural confirmation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm amine and methyl group integration.

- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).

- HPLC/GC-MS : For purity assessment, using reverse-phase C18 columns or derivatization for volatile impurities (e.g., residual solvents) .

- Elemental Analysis : To validate molecular formula (CHClNO).

Q. What reaction mechanisms underpin the formation of this compound from its precursors?

The reaction proceeds via nucleophilic acyl substitution. Methylamine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond. Steric hindrance and solvent polarity influence reaction kinetics. Acidic workup with HCl ensures protonation of the amine, yielding the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts like N-methylpropanamide or unreacted starting materials?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst Screening : Triethylamine or DMAP may reduce side reactions.

- Temperature Control : Maintaining 0–5°C minimizes hydrolysis of the acid chloride. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane) enhances purity .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts or IR peaks may arise from solvation effects or impurities. Validate data using:

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic; store desiccated at –20°C in amber vials. Degradation pathways include:

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Emergency procedures include rinsing exposed areas with water and seeking medical evaluation for ingestion .

Q. How can computational modeling aid in predicting the reactivity and solubility of this compound?

- DFT Calculations : Predict reaction transition states and activation energies.

- COSMO-RS : Estimates solubility parameters in mixed solvents.

- Molecular Dynamics : Simulates interactions in biological matrices (e.g., protein binding assays).

Q. What strategies resolve discrepancies between theoretical and experimental yields in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.